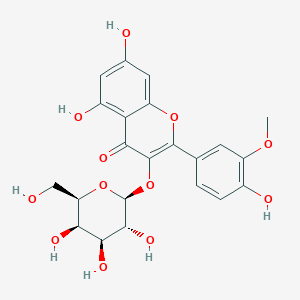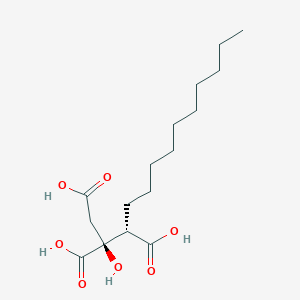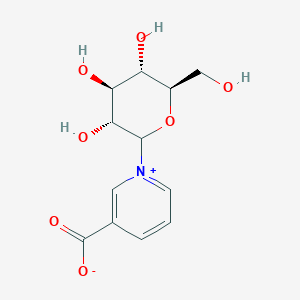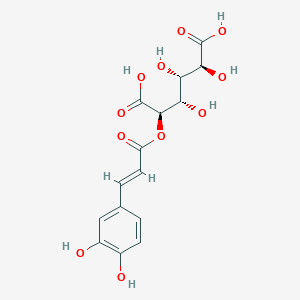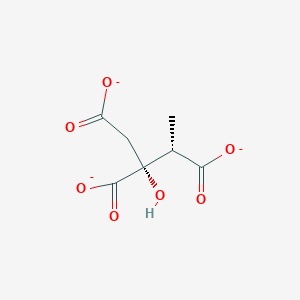
(2R,3S)-2-methylcitrate(3-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-2-methylcitrate(3-) is a 2-methylcitrate(3-). It is a conjugate base of a (2R,3S)-2-methylcitric acid.
Aplicaciones Científicas De Investigación
1. Role in the Methylcitrate Cycle
(2R,3S)-2-Methylcitrate plays a crucial role in the methylcitrate cycle, a pathway in bacteria and fungi for the oxidation of propanoate to pyruvate. Research has successfully achieved stereocontrolled synthesis of (2R,3S)-2-methylisocitrate, a central intermediate in this cycle, starting from lactic acid (Darley et al., 2003).
2. Stereoisomeric Configurations in Microbial Enzymes
Studies on methylcitric acid produced by si-citrate synthase and methylcitrate synthase in Candida lipolitica indicate that (2R,3S)-2-methylcitrate is produced by the methylcitrate synthase enzyme, highlighting the stereospecificity of this microbial enzyme (Rooyen et al., 1994).
3. Metabolic Pathways in Escherichia coli
Research on E. coli has shown that the oxidation of propionate to pyruvate involves the isomerization of (2S,3S)-methylcitrate to (2R,3S)-2-methylisocitrate, requiring enzymes like methylcitrate dehydratase and aconitase (Brock et al., 2002).
4. Stereoselective Synthesis and Catalysis
Studies have explored the stereoselective synthesis and catalysis of molecules related to (2R,3S)-2-methylcitrate, providing insights into the stereochemical dynamics of the compounds (Tai et al., 1979).
5. Biosynthesis and Isomer Analysis
Research has been conducted to understand the biosynthesis of methylcitrate, including the formation of its diastereoisomers, which has implications for metabolic diseases like propionic acidaemia (Weidman & Drysdale, 1979).
6. Methylcitric Acid Cycle in Bacillus subtilis
The methylcitric acid cycle in Bacillus subtilis strain 168 has been characterized, demonstrating the role of (2R,3S)-2-methylcitrate in this pathway and its potential implications for microbial metabolism (Reddick et al., 2017).
7. Microbial Production and Therapeutic Potential
(2R,3S)-isocitric acid, closely related to (2R,3S)-2-methylcitrate, has been explored for its microbial synthesis and potential therapeutic applications, suggesting similar possibilities for (2R,3S)-2-methylcitrate (Kamzolova & Morgunov, 2019).
8. Characterization in Medical Diagnostics
Characterization of methylcitrate, including (2R,3S)-2-methylcitrate, has been instrumental in medical diagnostics, particularly for conditions like propionic acidaemia and methylmalonic aciduria (Krawczyk & Martyniuk, 2007).
Propiedades
Nombre del producto |
(2R,3S)-2-methylcitrate(3-) |
|---|---|
Fórmula molecular |
C7H7O7-3 |
Peso molecular |
203.13 g/mol |
Nombre IUPAC |
(2R,3S)-2-hydroxybutane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C7H10O7/c1-3(5(10)11)7(14,6(12)13)2-4(8)9/h3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13)/p-3/t3-,7-/m1/s1 |
Clave InChI |
YNOXCRMFGMSKIJ-WVBDSBKLSA-K |
SMILES isomérico |
C[C@H](C(=O)[O-])[C@](CC(=O)[O-])(C(=O)[O-])O |
SMILES |
CC(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O |
SMILES canónico |
CC(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



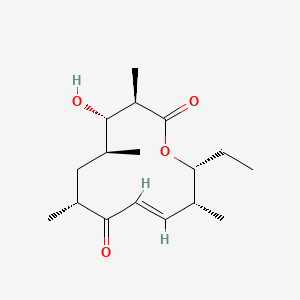
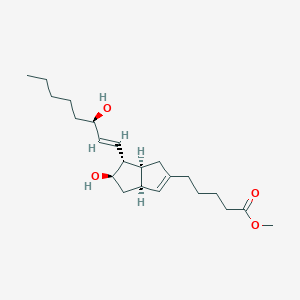


![N-(4-bromo-3-methylphenyl)-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1237690.png)
![4-[(4-Bromo-3-hydroxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalene-2-carbonyl)-amino]-2-fluoro-benzoic acid](/img/structure/B1237693.png)


